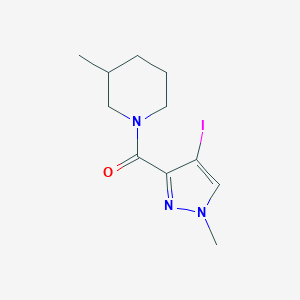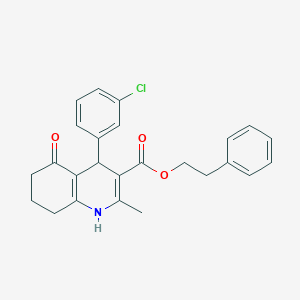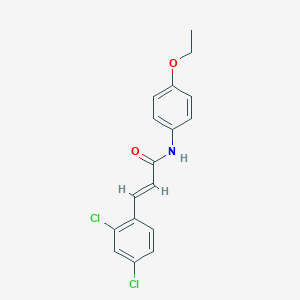![molecular formula C27H26N2O4S B333683 ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333683.png)
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline moiety, a thiophene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a cyclization reaction, often using sulfur-containing reagents.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts for condensation reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and thiophene derivatives.
Scientific Research Applications
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and neuroprotective agent.
Materials Science: Due to its unique structure, the compound is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound is known to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like TNF-α and nitric oxide . Additionally, it may exert neuroprotective effects by reducing endoplasmic reticulum stress and apoptosis in neuronal cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-methyl-6-phenylpyrimidine-5-carboxylate: Another compound with a similar quinoline structure but different functional groups.
4-Hydroxy-2-quinolones: Compounds with a quinoline core that exhibit different biological activities.
Uniqueness
ETHYL 4-ETHYL-2-({[2-(4-METHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-5-METHYL-3-THIOPHENECARBOXYLATE is unique due to its combination of a quinoline moiety, a thiophene ring, and an ester group
Properties
Molecular Formula |
C27H26N2O4S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-[[2-(4-methoxyphenyl)quinoline-4-carbonyl]amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H26N2O4S/c1-5-19-16(3)34-26(24(19)27(31)33-6-2)29-25(30)21-15-23(17-11-13-18(32-4)14-12-17)28-22-10-8-7-9-20(21)22/h7-15H,5-6H2,1-4H3,(H,29,30) |
InChI Key |
WWHODBDRQMXHKA-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333601.png)
![methyl 2-chloro-5-[[(Z)-[1-(3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]amino]benzoate](/img/structure/B333602.png)

![Butyl 4-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B333604.png)

![N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide](/img/structure/B333609.png)
![2-(5-Chloro-2-thienyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B333610.png)
![Methyl 6-methyl-2-{[(2-phenylcyclopropyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333613.png)
![2-(5-Chloro-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B333614.png)

![3,3-DIMETHYL-10-PROPIONYL-11-(3-PYRIDYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B333616.png)
![Ethyl 6-tert-butyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333624.png)
![ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE](/img/structure/B333625.png)
